molecular formula C34H36O6 B7828770 Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside

Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside

Cat. No. B7828770
M. Wt: 540.6 g/mol
InChI Key: HYZRJGYIUDQFSY-FJTBHNMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside involves the protection of the hydroxyl groups on the glucose molecule followed by the benzyl esterification of the protected glucose molecule. The final compound is obtained by deprotection of the benzyl groups.

Starting Materials
D-glucose, Benzyl chloride, Benzyl alcohol, Sodium hydroxide, Methanol, Chloroform, Acetic anhydride, Pyridine

Reaction
Protection of the hydroxyl groups on glucose using benzyl chloride and sodium hydroxide in methanol, Benzyl esterification of the protected glucose molecule using benzyl alcohol, acetic anhydride, and pyridine in chloroform, Deprotection of the benzyl groups using hydrogenation with palladium on carbon in methanol

properties

IUPAC Name

(3R,4S,5S,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30?,31-,32+,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZRJGYIUDQFSY-FJTBHNMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.